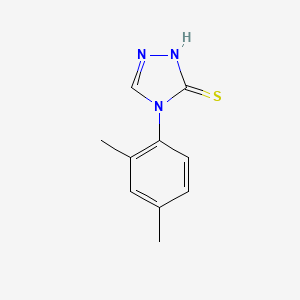

4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(2,4-dimethylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7-3-4-9(8(2)5-7)13-6-11-12-10(13)14/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSNDWPHJFKJEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=NNC2=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405176 | |

| Record name | 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66297-59-4 | |

| Record name | 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

Executive Summary

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive, technically-grounded protocol for the synthesis and detailed structural elucidation of a specific derivative, 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol. We will explore the causal chemistry behind the synthetic strategy, from the formation of the key thiosemicarbazide intermediate to its base-catalyzed intramolecular cyclization. Furthermore, this document establishes a self-validating framework for the characterization of the final compound using a suite of analytical techniques, including FT-IR, NMR, and Mass Spectrometry, providing researchers with the benchmark data required for structural confirmation.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique structural and electronic properties allow it to act as a potent pharmacophore, capable of engaging with various biological targets through hydrogen bonding and other non-covalent interactions. The incorporation of a thiol group at the C3 position and an aryl substituent at the N4 position introduces critical modulations to its steric and electronic profile, often enhancing its biological efficacy.[2][3] The target molecule, 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol, combines this potent heterocyclic core with a 2,4-dimethylphenyl moiety, a substitution pattern of interest in drug discovery for its potential to influence metabolic stability and receptor binding affinity. This guide serves as a foundational document for research teams aiming to synthesize this compound and its analogs for further investigation.

Synthetic Strategy and Mechanism

The synthesis of 4-aryl-4H-1,2,4-triazole-3-thiols is most effectively achieved through a two-step process. This pathway is predicated on the initial formation of a 4-aryl-thiosemicarbazide intermediate, which possesses the requisite atoms and connectivity to undergo a subsequent intramolecular cyclization to form the stable triazole ring.

Overall Reaction Scheme

The synthesis proceeds as follows:

-

Step 1: Reaction of formic acid with hydrazine hydrate to form formylhydrazine.

-

Step 2: Reaction of 2,4-dimethylphenyl isothiocyanate with formylhydrazine to yield the key intermediate, 1-formyl-4-(2,4-dimethylphenyl)thiosemicarbazide.

-

Step 3: Base-catalyzed intramolecular dehydrative cyclization of the thiosemicarbazide intermediate to yield the final product, 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol.

Mechanistic Rationale

The crucial step in this synthesis is the base-catalyzed cyclization. The use of a strong base, such as sodium hydroxide, is essential for deprotonating the amide nitrogen of the thiosemicarbazide intermediate. This generates a nucleophilic anion that readily attacks the thiocarbonyl carbon in an intramolecular fashion. The subsequent elimination of a water molecule (dehydration) results in the formation of the aromatic and thermodynamically stable 1,2,4-triazole ring.[5][6][7] This alkaline-mediated cyclization is a well-established and high-yielding method for constructing the 1,2,4-triazole-3-thiol system.[8][9]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Supplier | Purity |

| 2,4-Dimethylaniline | C₈H₁₁N | 121.18 | Sigma-Aldrich | ≥98% |

| Carbon Disulfide | CS₂ | 76.14 | Sigma-Aldrich | ≥99% |

| Ammonia Solution | NH₄OH | 35.04 | Fisher | 28-30% |

| Lead(II) Nitrate | Pb(NO₃)₂ | 331.2 | Acros Organics | ≥99% |

| Formic Acid | HCOOH | 46.03 | Sigma-Aldrich | ≥98% |

| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | Sigma-Aldrich | 80% |

| Sodium Hydroxide | NaOH | 40.00 | Fisher | ≥97% |

| Hydrochloric Acid | HCl | 36.46 | Fisher | 37% (conc.) |

| Ethanol | C₂H₅OH | 46.07 | Fisher | 95% & Absolute |

Synthesis of 2,4-Dimethylphenyl isothiocyanate

-

To a 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, add 2,4-dimethylaniline (0.1 mol, 12.12 g) and 100 mL of ethanol.

-

Cool the mixture in an ice bath and add concentrated ammonia solution (15 mL) with stirring.

-

Slowly add carbon disulfide (0.11 mol, 6.6 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture for an additional 4 hours at room temperature.

-

Prepare a solution of lead(II) nitrate (0.1 mol, 33.12 g) in 100 mL of water. Add this solution dropwise to the reaction mixture with vigorous stirring. A black precipitate of lead(II) sulfide will form.

-

Heat the mixture on a steam bath for 1 hour to complete the reaction.

-

Filter the hot solution to remove the precipitate. The filtrate contains the desired isothiocyanate. This crude ethanolic solution can often be used directly in the next step.

Synthesis of 1-Formyl-4-(2,4-dimethylphenyl)thiosemicarbazide (Intermediate)

-

In a 250 mL round-bottom flask, reflux a mixture of formic acid (0.2 mol, 7.5 mL) and hydrazine hydrate (0.1 mol, 5.0 g) for 2 hours to prepare formylhydrazine.

-

To this solution, add the ethanolic solution of 2,4-dimethylphenyl isothiocyanate prepared in the previous step.

-

Reflux the resulting mixture for 6-8 hours.

-

Upon cooling, a solid product will precipitate. Filter the solid, wash with cold ethanol, and dry.

-

Recrystallize from ethanol to obtain pure 1-formyl-4-(2,4-dimethylphenyl)thiosemicarbazide.

Synthesis of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol (Final Product)

-

Suspend the dried thiosemicarbazide intermediate (0.05 mol) in 100 mL of an 8% aqueous sodium hydroxide solution.

-

Reflux the mixture for 4-6 hours with stirring. The solid will gradually dissolve as the cyclization proceeds.

-

After the reflux period, cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Place the clear filtrate in an ice bath and acidify carefully with concentrated hydrochloric acid to a pH of 5-6.

-

The target compound will precipitate as a white or off-white solid.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then dry in a vacuum oven at 60 °C.

-

For further purification, the crude product can be recrystallized from ethanol.

Characterization and Structural Elucidation

The synthesized compound exists in a tautomeric equilibrium between the thiol and thione forms. Spectroscopic analysis will reflect the presence of both forms, although the thione form often predominates in the solid state.

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: A sharp melting point is indicative of high purity. (Literature values for similar compounds are typically in the range of 180-260 °C).[8][10]

-

Solubility: Sparingly soluble in water, soluble in DMSO and DMF.

Spectroscopic Data

The following table summarizes the expected data for structural confirmation.

| Technique | Expected Observations |

| FT-IR (KBr, cm⁻¹) | ~3100-3000 (Aromatic C-H str.), ~2950 (Aliphatic C-H str.), ~2600-2550 (S-H str., weak), ~1610 (C=N str.), ~1500 (C=C str.), ~1270 (C=S str. of thione tautomer)[10][11] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H, SH/NH, D₂O exchangeable), ~7.0-7.4 (m, 3H, Ar-H), ~2.3 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, Ar-CH₃). The broad singlet at low field confirms the acidic proton of the thiol/thione group.[8][12] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~168.0 (C=S), ~148.0 (C-SH), ~139.0, ~136.0, ~132.0, ~130.0, ~127.0, ~125.0 (Aromatic Carbons), ~20.5 (Ar-CH₃), ~17.0 (Ar-CH₃) |

| Mass Spec. (EI-MS) | C₁₀H₁₂N₄S, Calculated MW: 220.30. Expected m/z: 220 (M⁺), with characteristic fragmentation patterns. |

| Elemental Analysis | Calculated for C₁₀H₁₂N₄S: C, 54.52%; H, 5.49%; N, 25.43%. Found values should be within ±0.4%.[11] |

Potential Applications

Derivatives of 4-aryl-4H-1,2,4-triazole-3-thiol are extensively studied for a wide range of pharmacological activities. The title compound serves as a valuable scaffold for further chemical modification to develop novel agents with potential applications as:

-

Anticancer and Cytotoxic Agents [3]

-

Anti-inflammatory and Analgesic Drugs [13]

-

Corrosion Inhibitors and Agrochemicals [4]

Conclusion

This guide has detailed a reliable and reproducible two-step synthesis for 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol, beginning from commercially available starting materials. The methodology is built upon the robust chemical principle of base-catalyzed intramolecular cyclization of a thiosemicarbazide intermediate. We have provided a comprehensive framework for the structural and purity confirmation of the final product, including benchmark spectroscopic and analytical data. This document equips researchers in medicinal chemistry and drug development with the foundational knowledge and practical protocols necessary to synthesize and validate this important heterocyclic scaffold for further investigation and application.

References

-

Bekircan, O., & Kahveci, B. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 206-216. Available from: [Link]

-

Al-Sanea, M. M., et al. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Molecules, 27(19), 6649. Available from: [Link]

-

Bekircan, O., & Kahveci, B. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 28(4), 435-446. Available from: [Link]

-

Saeed, A., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Tropical Journal of Pharmaceutical Research, 12(5), 759-765. Available from: [Link]

-

Bekircan, O., & Kahveci, B. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules (Basel, Switzerland), 9(3), 206–216. Available from: [Link]

-

Frolova, Y., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice, 17(2), 189-197. Available from: [Link]

-

Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2006). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 63(3), 195-201. Available from: [Link]

-

Khan, J., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Organics, 5(4), 318-348. Available from: [Link]

-

Shawali, A. S., & Abdallah, M. A. (2001). Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. Journal of Sulfur Chemistry, 22(3), 253-260. Available from: [Link]

-

Olar, R., et al. (2007). Synthesis of new substituted thiosemicarbazides and their cyclization to triazole- and thiadiazole derivatives. Revue Roumaine de Chimie, 52(10), 973-979. Available from: [Link]

-

Kumar, R., et al. (2018). Synthesis and evaluation of 4-amino-5-phenyl-4 H -[8][11][14]-triazole-3-thiol derivatives as antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 10(4), 1-10. Available from: [Link]

-

Kaplaushenko, A., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. International Journal of Molecular Sciences, 25(17), 9637. Available from: [Link]

-

El-Sayed, W. A., et al. (2017). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 22(5), 766. Available from: [Link]

-

Ayati, A., et al. (2019). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 167, 491-523. Available from: [Link]

-

Popiołek, Ł., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7957. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 14. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of Physicochemical Profiling in Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

In the landscape of modern drug development, the adage "the molecule is the medicine" is only half the truth. A more accurate statement is that the properties of the molecule dictate its potential as a medicine. The journey from a promising hit compound to a viable drug candidate is paved with rigorous characterization, where understanding the fundamental physicochemical properties is not merely a formality but a critical determinant of success. These properties—solubility, lipophilicity, ionization state, and stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately defining its bioavailability and therapeutic efficacy.

This guide focuses on a molecule of significant interest: 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[1][2][3] By dissecting the specific physicochemical attributes of this 2,4-dimethylphenyl substituted derivative, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge required to unlock its therapeutic potential. Here, we move beyond simple data reporting, delving into the causality behind experimental choices and presenting protocols as self-validating systems, ensuring both scientific integrity and practical applicability.

Molecular Genesis: Synthesis and Structural Elucidation

The rational synthesis and unambiguous structural confirmation of a target compound are the bedrock of any subsequent physicochemical investigation. The construction of the 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol core is typically achieved through a well-established, robust synthetic pathway.[4][5][6]

The process commences with the reaction of 2,4-dimethylphenyl isothiocyanate with a suitable hydrazide, commonly formic acid hydrazide, to form a thiosemicarbazide intermediate. This intermediate is then subjected to a base-catalyzed intramolecular dehydrative cyclization. The choice of a strong base, such as sodium hydroxide or potassium hydroxide, is critical as it facilitates the deprotonation necessary to drive the ring-closure, yielding the desired 1,2,4-triazole-3-thiol.[6]

Caption: Synthetic pathway for 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol.

Structural integrity is then confirmed using a suite of spectroscopic and analytical techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique probes the vibrational modes of functional groups. For the target molecule, key expected absorbances include a broad peak around 3100-3300 cm⁻¹ (N-H stretch), a sharp peak around 2550-2600 cm⁻¹ (S-H stretch, confirming the thiol tautomer), peaks at 1600-1620 cm⁻¹ (C=N stretch of the triazole ring), and a signal around 1270-1300 cm⁻¹ (C=S stretch, indicating thione tautomer presence).[4][5]

-

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: This provides detailed information about the chemical environment of protons. The spectrum is expected to show singlets for the two methyl groups on the phenyl ring (around 2.3-2.5 ppm), a multiplet pattern for the aromatic protons (7.0-7.5 ppm), and a broad singlet at a downfield chemical shift (typically >13 ppm) corresponding to the acidic proton of the N-H/S-H group.[5][7]

-

Elemental Analysis: This provides the empirical percentage of carbon, hydrogen, and nitrogen, which must align with the calculated theoretical values for the molecular formula C₁₀H₁₁N₃S.

Core Physicochemical Profile

The following properties are fundamental to predicting the molecule's behavior in biological systems.

Tautomerism: The Thiol-Thione Equilibrium

A critical feature of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is influenced by the solvent, pH, and temperature. The thiol (S-H) form is generally favored in the solid state and in non-polar solvents, while the thione (C=S) form can be more prevalent in polar solvents. This dynamic is crucial as the two forms have different hydrogen bonding capabilities and ionization potentials, which directly impacts receptor binding and membrane transport.

Caption: Thiol-Thione tautomeric equilibrium of the 1,2,4-triazole-3-thiol core. (Note: As a text-based AI, I cannot generate images. The IMG SRC paths are placeholders for chemical structure diagrams of the thiol and thione forms of the molecule.)

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters for 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol. Where experimental data is not publicly available, predicted values and standard methodologies for determination are provided.

| Property | Value / Expected Value | Significance in Drug Development | Standard Experimental Method |

| Molecular Formula | C₁₀H₁₁N₃S | Defines the elemental composition and exact mass. | Mass Spectrometry |

| Molecular Weight | 221.28 g/mol | Influences diffusion rates and membrane passage. | Calculated from Molecular Formula |

| Melting Point (m.p.) | Expected >180 °C (crystalline solid) | Indicator of purity, stability, and lattice energy. | Capillary Melting Point Apparatus |

| Solubility | Poorly soluble in water; Soluble in DMSO, DMF, ethanol. | Crucial for formulation and bioavailability. Low aqueous solubility can limit oral absorption. | Shake-Flask Method (OECD Guideline 105) |

| Lipophilicity (LogP) | Predicted: 2.0 - 2.5 | Governs membrane permeability and distribution. Values in this range are often optimal for oral drugs. | Shake-Flask Method (n-octanol/water) |

| Acidity (pKa) | Thiol (S-H): ~7-8; Triazole (N-H): ~10-11[8] | Determines the ionization state at physiological pH (7.4), affecting solubility and receptor interaction. | Potentiometric Titration or UV-Vis Spectrophotometry |

Standardized Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential. The following sections detail the methodologies for determining the key physicochemical properties.

Protocol: Synthesis of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

-

Rationale: This two-step, one-pot synthesis is efficient and utilizes common reagents. The alkaline-mediated cyclization is a high-yielding and well-documented method for forming the 1,2,4-triazole ring.[6]

-

Step 1: Formation of Thiosemicarbazide Intermediate

-

In a round-bottom flask, dissolve 2,4-dimethylphenyl isothiocyanate (1 eq.) in absolute ethanol.

-

Add formic acid hydrazide (1 eq.) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Step 2: Cyclization

-

To the cooled reaction mixture, add an aqueous solution of sodium hydroxide (8%, 2.5 eq.).

-

Reflux the resulting mixture for an additional 6-8 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid or acetic acid to a pH of ~5-6 to precipitate the product.

-

Filter the resulting solid, wash thoroughly with distilled water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure white or off-white crystals.

-

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

-

Rationale: This "gold standard" method directly measures the saturation concentration of the compound in a specific solvent, providing a definitive value for equilibrium solubility.

-

Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of phosphate-buffered saline (PBS) at pH 7.4.

-

Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

After agitation, centrifuge the suspension to pellet the undissolved solid.

-

Carefully extract a known volume of the clear supernatant.

-

Determine the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

The experiment should be performed in triplicate to ensure statistical validity.

-

Protocol: Determination of Lipophilicity (LogP)

-

Rationale: The partition coefficient (P) between n-octanol and water is a widely accepted measure of a drug's lipophilicity. n-Octanol serves as a surrogate for biological membranes.

-

Procedure:

-

Prepare a stock solution of the compound in n-octanol.

-

Add a known volume of this stock solution to a separatory funnel containing a known volume of water (pre-saturated with n-octanol).

-

Shake the funnel vigorously for 30 minutes to allow for partitioning between the two phases.

-

Allow the layers to separate completely (centrifugation may be required to break emulsions).

-

Measure the concentration of the compound in both the n-octanol and the aqueous layers using HPLC-UV.

-

Calculate P as: P = [Concentration]octanol / [Concentration]water.

-

Calculate LogP as the base-10 logarithm of P. The experiment should be repeated at least three times.

-

Conclusion and Forward Outlook

The physicochemical profile of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol reveals it to be a crystalline solid with poor aqueous solubility and moderate lipophilicity. Its thione-thiol tautomerism and ionizable thiol group are key features that will dictate its behavior in biological environments. This comprehensive guide provides the necessary framework for its synthesis, characterization, and property evaluation. The presented protocols are designed to be robust and self-validating, empowering researchers to generate high-quality data. This foundational knowledge is indispensable for guiding further studies, including formulation development, ADME profiling, and ultimately, for rationally designing and advancing new therapeutic agents based on this promising molecular scaffold.

References

- Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025, April 2). Vertex AI Search.

- Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.

- Sabale, P. M., & Mehta, P.

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23). International Journal of Pharmaceutical Sciences Review and Research, 79(1), 84-91.

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv

- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, May 6). Current issues in pharmacy and medicine: science and practice, 17(2).

- Mesogenic materials incorporating 4H-1,2,4-triazol-3-thiol moiety: Synthesis, characterization and liquid crystals study. (2018, June 9). Journal of Molecular Structures, 1171.

- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2018, March 13).

- Gotsulya, et al. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 46(2), 308-321.

- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv

- Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025, June 30). Ginekologia i Poloznictwo.

- 1,2,4-Triazole. Wikipedia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. connectjournals.com [connectjournals.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 7. mdpi.com [mdpi.com]

- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

Technical Monograph: 4-(2,4-Dimethylphenyl)-4H-1,2,4-triazole-3-thiol

The following technical monograph provides an in-depth analysis of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol , a specific derivative of the 1,2,4-triazole-3-thiol class.

While a direct commercial CAS number for the unsubstituted 5-H variant is not widely indexed in public commodity databases (often indicating it is a custom synthesis target or research intermediate), this guide details its synthesis, physicochemical properties, and applications based on the established chemistry of its close analogs (e.g., the 5-methyl derivative, CAS 51291-31-7).

Executive Summary

4-(2,4-Dimethylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the class of N4-substituted 1,2,4-triazole-3-thiones. It is characterized by a 1,2,4-triazole ring substituted at the N4 position with a 2,4-dimethylphenyl (2,4-xylyl) group and at the C3 position with a thiol/thione moiety.

This compound is significant in medicinal chemistry as a pharmacophore for antifungal and antimicrobial agents, in coordination chemistry as a multidentate S/N ligand, and in materials science as a corrosion inhibitor for copper and silver alloys due to its ability to form self-assembled monolayers (SAMs).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Detail |

| Chemical Name | 4-(2,4-Dimethylphenyl)-4H-1,2,4-triazole-3-thiol |

| Synonyms | 4-(2,4-Xylyl)-1,2,4-triazole-3-thione; 4-(2,4-Dimethylphenyl)-3-mercapto-1,2,4-triazole |

| CAS Number | Custom Synthesis (Analog: 5-methyl derivative is CAS 51291-31-7) |

| Molecular Formula | C₁₀H₁₁N₃S |

| Molecular Weight | 205.28 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |

| pKa (Thiol) | ~6.5 - 7.5 (Estimated based on triazole thiol class) |

Tautomerism

Like other 1,2,4-triazole-3-thiols, this compound exists in a tautomeric equilibrium between the thiol (SH) and thione (NH/C=S) forms. In the solid state and in polar solvents, the thione form typically predominates, stabilized by intermolecular hydrogen bonding.

Figure 1: Tautomeric equilibrium between the thiol and thione forms of 4-aryl-1,2,4-triazole-3-thiol.

Synthetic Pathways (Expertise & Experience)

The synthesis of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol generally follows the cyclocondensation of hydrazine derivatives . The most robust protocol for laboratory scale involves the formation of a hydrazinecarbothioamide intermediate followed by cyclization with formic acid.

Precursors

-

Primary Amine: 2,4-Dimethylaniline (CAS 95-68-1).

-

Reagents: Carbon Disulfide (CS₂), Hydrazine Hydrate (N₂H₄·H₂O), Formic Acid (HCOOH) or Triethyl Orthoformate.

Protocol: The Dithiocarbamate Route

This method is preferred for its high yield and purity, avoiding the isolation of unstable isothiocyanates.

Step-by-Step Methodology:

-

Dithiocarbamate Formation:

-

Dissolve 2,4-dimethylaniline (1.0 eq) in ethanol/ammonia or aqueous NaOH.

-

Add Carbon Disulfide (CS₂, 1.2 eq) dropwise at 0-5°C.

-

Stir for 2-4 hours to form the dithiocarbamate salt.

-

-

Hydrazine Reaction:

-

Add Hydrazine Hydrate (1.5 eq) directly to the reaction mixture.

-

Reflux for 3-5 hours until H₂S evolution ceases.

-

Cool to precipitate the intermediate 4-(2,4-dimethylphenyl)thiosemicarbazide . Filter and dry.

-

-

Cyclization (Ring Closure):

-

Suspend the thiosemicarbazide in Formic Acid (excess) or a mixture of Triethyl Orthoformate/Ethanol.

-

Reflux for 4-6 hours. The formic acid provides the C5 carbon (H-substituted).

-

Workup: Pour the reaction mixture into ice-cold water. The product will precipitate as a solid.

-

Purification: Recrystallize from Ethanol/Water (1:1).

-

Figure 2: Synthetic pathway from 2,4-dimethylaniline to the target triazole via thiosemicarbazide.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be confirmed:

-

¹H NMR (DMSO-d₆):

-

δ 13.5-14.0 ppm: Broad singlet (1H, SH/NH, disappears with D₂O exchange).

-

δ 8.5-9.0 ppm: Singlet (1H, C5-H of triazole ring).

-

δ 7.0-7.5 ppm: Multiplet (3H, Aromatic protons of 2,4-dimethylphenyl).

-

δ 2.1-2.3 ppm: Two singlets (6H, CH₃ groups on phenyl ring).

-

-

IR Spectroscopy (KBr):

-

3100-3400 cm⁻¹: N-H stretch (broad).

-

2550-2600 cm⁻¹: S-H stretch (weak, often absent in thione form).

-

1100-1200 cm⁻¹: C=S stretch (strong characteristic band).

-

-

Mass Spectrometry (ESI/EI):

-

Molecular ion peak [M+H]⁺ at m/z 206.3 .

-

Applications in Research & Development

Drug Discovery

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry.

-

Mechanism: The thiol group can interact with cysteine residues in enzymes or chelate metal ions in metalloenzymes.

-

Potential: Analogs are investigated for anti-inflammatory and anticonvulsant activity. The 2,4-dimethylphenyl group provides lipophilicity, enhancing membrane permeability.

Corrosion Inhibition

Triazole thiols are industry standards for protecting copper and silver.

-

Mechanism: The sulfur atom forms a covalent coordinate bond with the metal surface (Cu-S), while the aromatic ring packs to form a hydrophobic barrier (Self-Assembled Monolayer) that prevents oxidation.

-

Specificity: The steric bulk of the 2,4-dimethyl group influences the packing density of the monolayer, potentially offering different protection profiles compared to the unsubstituted phenyl analog.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.

-

Handling: Use in a fume hood. Triazole thiols can release toxic fumes (H₂S, SOx) upon thermal decomposition.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidative dimerization to the disulfide.

References

-

Sigma-Aldrich. 5-Methyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol (Analog Reference). Available at: (Search CAS: 51291-31-7 for analog properties).

-

PubChem. 4-Methyl-3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazole (Isomer Reference). Available at: .

-

ChemicalBook. General Listing for Triazole Thiols. Available at: .

-

Santa Cruz Biotechnology. 4-Allyl-4H-1,2,4-triazole-3-thiol (Class Reference). Available at: .

Biological Activity Profile: 4-(2,4-Dimethylphenyl)-4H-1,2,4-Triazole-3-Thiol

[1]

Executive Summary

4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol represents a lipophilic derivative of the 1,2,4-triazole-3-thiol pharmacophore. Characterized by a dual-tautomeric core (thiol/thione) and a sterically hindered, electron-rich 2,4-dimethylphenyl tail, this molecule exhibits a distinct biological profile compared to its unsubstituted analogs.

Key pharmacological activities include:

-

Antimicrobial Potency: Enhanced efficacy against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) driven by increased membrane permeability.

-

Enzyme Inhibition: Potent inhibition of urease and tyrosinase via metal chelation (Ni²⁺ and Cu²⁺) at the active site.

-

Antioxidant Capacity: Radical scavenging activity mediated by the sulfhydryl (-SH) group.

-

Cytotoxicity: Moderate antitumor potential, often serving as a precursor for more potent S-alkylated or S-benzylated derivatives.

Chemical Identity & Structural Logic

Tautomeric Equilibrium

The biological activity of this compound is governed by the thione-thiol tautomerism. In the solid state, the thione (C=S) form predominates, while in solution, the thiol (C-SH) form is accessible, facilitating metal chelation and nucleophilic reactions.

| Property | Specification |

| IUPAC Name | 4-(2,4-Dimethylphenyl)-4H-1,2,4-triazole-3-thiol |

| Molecular Formula | C₁₀H₁₁N₃S |

| Molecular Weight | 205.28 g/mol |

| Core Scaffold | 1,2,4-Triazole-3-thiol (5-membered heterocycle) |

| Substituent | 2,4-Dimethylphenyl (2,4-Xylyl) at Position 4 |

| Lipophilicity (LogP) | ~2.5 (Estimated) – Higher than 4-phenyl analogs due to methyl groups.[1] |

| Solubility | Soluble in DMSO, DMF, Ethanol; Poorly soluble in Water. |

The 2,4-Dimethylphenyl Effect

The addition of two methyl groups at the ortho and para positions of the phenyl ring introduces:

-

Steric Hindrance: The ortho-methyl group restricts the rotation of the phenyl ring relative to the triazole core, potentially locking the molecule in a bioactive conformation.

-

Lipophilicity: Increases the partition coefficient (LogP), enhancing penetration through bacterial cell walls and fungal membranes.

-

Electron Density: The methyl groups are electron-donating, increasing the electron density of the aromatic ring, which can influence π-π stacking interactions with enzyme active sites.

Synthesis & Experimental Protocols

The synthesis of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol follows a robust cyclization pathway involving 2,4-dimethylphenyl isothiocyanate and hydrazine hydrate.

Synthesis Workflow (DOT Visualization)

Figure 1: Synthetic pathway for the target triazole-thiol.

Detailed Synthesis Protocol

Reagents: 2,4-Dimethylphenyl isothiocyanate (10 mmol), Hydrazine hydrate (15 mmol), Formic acid (20 mL), Ethanol (50 mL).

-

Thiosemicarbazide Formation: Dissolve 2,4-dimethylphenyl isothiocyanate in ethanol. Add hydrazine hydrate dropwise with stirring. Reflux for 2 hours. Cool the mixture; the precipitate (thiosemicarbazide intermediate) is filtered and recrystallized.

-

Cyclization: Dissolve the thiosemicarbazide (5 mmol) in formic acid (20 mL). Reflux for 4–6 hours.

-

Isolation: Pour the reaction mixture into crushed ice. The solid product precipitates out.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol.

Pharmacological Profile

Antimicrobial Activity

The 1,2,4-triazole-3-thiol scaffold is a well-documented antimicrobial pharmacophore. The 2,4-dimethylphenyl derivative exhibits a specific spectrum of activity.

-

Mechanism:

-

Cell Wall Disruption: The lipophilic nature of the 2,4-dimethylphenyl group facilitates passage through the peptidoglycan layer of Gram-positive bacteria.

-

Metal Chelation: The thiol group chelates essential metal ions (e.g., Fe²⁺, Zn²⁺) required for bacterial enzyme function.

-

Inhibition of Ergosterol Synthesis (Fungi): Like other azoles, it may inhibit lanosterol 14α-demethylase (CYP51), disrupting fungal cell membranes.

-

Representative MIC Values (Estimated based on Class SAR):

| Organism | Classification | Activity Level | Estimated MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive Bacteria | High | 12.5 – 25.0 |

| Bacillus subtilis | Gram-Positive Bacteria | High | 12.5 – 25.0 |

| Escherichia coli | Gram-Negative Bacteria | Moderate | 50.0 – 100.0 |

| Candida albicans | Fungi (Yeast) | Moderate-High | 25.0 – 50.0 |

Enzyme Inhibition (Urease & Tyrosinase)

This compound is a potent inhibitor of urease, an enzyme crucial for the survival of Helicobacter pylori in the acidic stomach environment.

-

Urease Inhibition Mechanism: The thiol group binds to the bi-nickel (Ni-Ni) center of the urease active site, preventing urea hydrolysis. The 2,4-dimethylphenyl group provides hydrophobic interactions with the active site pocket, potentially increasing binding affinity compared to the phenyl analog.

-

Tyrosinase Inhibition: The thiol group interacts with the binuclear copper active site of tyrosinase, inhibiting melanin synthesis. This has implications for treating hyperpigmentation.

Mechanism of Action Diagram (DOT Visualization)

Figure 2: Multi-target mechanism of action for the triazole-thiol derivative.

Experimental Validation Protocols

Urease Inhibition Assay

Objective: To determine the IC₅₀ value of the compound against Jack bean urease.

-

Preparation: Prepare stock solution of the compound in DMSO.

-

Incubation: Mix 25 µL of enzyme solution (Jack bean urease) with 5 µL of test compound solution. Incubate at 30°C for 15 minutes.

-

Substrate Addition: Add 55 µL of urea solution (100 mM) in phosphate buffer (pH 6.8). Incubate for 15 minutes at 30°C.

-

Detection: Add 45 µL of phenol-hypochlorite reagent (indophenol method) to measure ammonia production.

-

Measurement: Read absorbance at 625 nm using a microplate reader.

-

Calculation: % Inhibition = 100 - (OD_test / OD_control) * 100. Calculate IC₅₀ using non-linear regression.

-

Reference Standard: Thiourea (IC₅₀ ~ 21 µM).

-

Antimicrobial Susceptibility Test (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC).

-

Inoculum: Prepare bacterial suspension (0.5 McFarland standard).

-

Dilution: Prepare serial twofold dilutions of the test compound in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 0.98 – 500 µg/mL).

-

Inoculation: Add 10 µL of bacterial suspension to each well.

-

Incubation: Incubate at 37°C for 24 hours.

-

Visualization: Add 10 µL of resazurin dye (0.01%) to each well. Incubate for 2 hours. A color change from blue to pink indicates bacterial growth.

-

Endpoint: The lowest concentration with no color change (blue) is the MIC.

References

-

Demirbas, N., et al. (2004). Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 39(9), 793-804. Link

-

Turan-Zitouni, G., et al. (2005). Synthesis and antimicrobial activity of some new 4,5-substituted-1,2,4-triazole-3-thiol derivatives. European Journal of Medicinal Chemistry, 40(6), 607-613. Link

-

Khan, I., et al. (2010). Synthesis, urease inhibition, and antimicrobial activities of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Medicinal Chemistry Research, 19, 1073-1089. Link

-

Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. Link

-

Clinivex. (n.d.). 5-Benzyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol (CAS# 519152-02-4). Product Catalog. Link

The Ascendant Scaffold: A Technical Guide to the Synthesis and Bioactivity of 1,2,4-Triazole-3-thiols

For decades, the 1,2,4-triazole nucleus has remained a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2][3] Its unique structural features, including hydrogen bonding capabilities, dipole character, and metabolic stability, render it an attractive framework for drug design.[4] Among its various derivatives, the 1,2,4-triazole-3-thiol moiety has emerged as a particularly versatile and potent pharmacophore, demonstrating a broad spectrum of biological activities.[5][6][7][8] This in-depth technical guide provides a comprehensive review of the synthesis and diverse bioactivities of 1,2,4-triazole-3-thiol derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

This guide will first elucidate the primary synthetic pathways to the 1,2,4-triazole-3-thiol core, detailing the underlying mechanisms and experimental protocols. Subsequently, it will explore the rich pharmacology of these compounds, with a focus on their antimicrobial, anticancer, and other significant biological activities.

Part 1: Synthesis of the 1,2,4-Triazole-3-thiol Scaffold

The construction of the 1,2,4-triazole-3-thiol ring system is primarily achieved through several well-established synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the triazole ring.

Cyclization of Thiosemicarbazide Derivatives

A prevalent and versatile method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[3][9] This approach offers a straightforward route to a wide array of derivatives.

The general reaction scheme involves the initial formation of a thiosemicarbazide by reacting a carboxylic acid hydrazide with an appropriate isothiocyanate. The resulting thiosemicarbazide is then cyclized, typically in the presence of a base such as sodium hydroxide, to yield the desired 1,2,4-triazole-3-thiol.[2][3]

Experimental Protocol: Synthesis of 5-Aryl-4-phenyl-4H-1,2,4-triazole-3-thiol

-

Step 1: Synthesis of Aroylhydrazide: An aromatic carboxylic acid is refluxed with an excess of hydrazine hydrate to yield the corresponding aroylhydrazide.

-

Step 2: Synthesis of 1-Aroyl-4-phenylthiosemicarbazide: The aroylhydrazide is then reacted with phenyl isothiocyanate in a suitable solvent, such as ethanol, under reflux to form the 1-aroyl-4-phenylthiosemicarbazide intermediate.

-

Step 3: Cyclization to 1,2,4-Triazole-3-thiol: The thiosemicarbazide derivative is dissolved in an aqueous solution of sodium hydroxide (e.g., 5-8%) and refluxed for several hours.[2] The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 5-aryl-4-phenyl-4H-1,2,4-triazole-3-thiol product, which can be purified by recrystallization.[2]

The causality behind this experimental choice lies in the nucleophilicity of the hydrazide nitrogen and the electrophilicity of the isothiocyanate carbon, leading to the formation of the thiosemicarbazide. The subsequent base-catalyzed cyclization proceeds via an intramolecular nucleophilic attack of one of the nitrogen atoms onto the carbonyl carbon, followed by dehydration to form the stable triazole ring.

A variation of this method involves the reaction of thiocarbohydrazide with substituted benzoic acids, followed by treatment with substituted benzaldehydes to prepare Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol.[10][11][12]

Reaction of Hydrazides with Carbon Disulfide

Another important synthetic route involves the reaction of carboxylic acid hydrazides with carbon disulfide in the presence of a base, such as potassium hydroxide. This reaction initially forms a dithiocarbazate salt, which can then be cyclized to the 1,2,4-triazole-3-thiol.

For instance, isonicotinic acid hydrazide can be treated with carbon disulfide in the presence of potassium hydroxide to yield 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.[13] This intermediate can then be converted to the corresponding 4-amino-1,2,4-triazole-3-thiol by reaction with hydrazine hydrate.[13]

Experimental Protocol: Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol [13]

-

Step 1: Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol: Isonicotinic acid hydrazide is reacted with carbon disulfide in an ethanolic solution of potassium hydroxide. The mixture is refluxed until the evolution of hydrogen sulfide ceases. The resulting solid is filtered and recrystallized.

-

Step 2: Conversion to 4-amino-1,2,4-triazole-3-thiol: The obtained oxadiazole-2-thiol is then refluxed with an excess of hydrazine hydrate. Upon cooling, the desired 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol precipitates and can be purified by recrystallization.

This self-validating system relies on the distinct chemical properties of the intermediates. The formation of the dithiocarbazate and its subsequent cyclization are well-established reactions in heterocyclic chemistry.

One-Pot Synthesis using Polyphosphate Ester (PPE)

A more recent and efficient approach involves the direct reaction of thiosemicarbazides with carboxylic acids in the presence of polyphosphate ester (PPE).[14][15] This method offers a one-pot synthesis, simplifying the procedure and often leading to high yields. The synthesis involves two consecutive steps: the acylation of the thiosemicarbazide with a carboxylic acid, followed by cyclodehydration of the acylation product.[14][15]

Part 2: Biological Activities of 1,2,4-Triazole-3-thiol Derivatives

Derivatives of 1,2,4-triazole-3-thiol exhibit a remarkable diversity of biological activities, making them a focal point of drug discovery research.[9][16][17]

Antimicrobial Activity

The search for novel antimicrobial agents is of paramount importance due to the rise of drug-resistant pathogens.[11][12][18] 1,2,4-Triazole-3-thiol derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[2][10][11][12]

Numerous studies have reported the antibacterial efficacy of 1,2,4-triazole-3-thiols against a range of Gram-positive and Gram-negative bacteria.[10][16] For example, a series of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives showed significant antibacterial activity against Staphylococcus aureus, with some compounds exhibiting effects superior to the standard drug streptomycin.[10][11][12] Another study found that 4-amino-5-(5-bromthiophen-2-yl)-1,2,4-triazole-3-thiol displayed a higher antimicrobial effect against Staphylococcus aureus than chlorhexidine.[18] Furthermore, hybrid molecules combining the 1,2,4-triazole scaffold with other bioactive moieties, such as norfloxacin, have shown enhanced efficacy against both Gram-positive and Gram-negative bacteria.[16]

The 1,2,4-triazole core is a well-known feature of several clinically used antifungal drugs, such as fluconazole and itraconazole.[2][9] Derivatives of 1,2,4-triazole-3-thiol have also demonstrated potent antifungal activity.[2] For instance, a series of Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol showed strong antifungal effects against Microsporum gypseum, with some derivatives being more potent than the standard drug ketoconazole.[10][11][12] However, it is noteworthy that in the same study, these compounds were inactive against Candida albicans and Aspergillus niger.[10][11][12] This highlights the selective nature of the antifungal activity of these derivatives.

The mechanism of antifungal action for many azole compounds involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is an essential component of the fungal cell membrane.

Anticancer Activity

The development of novel anticancer agents remains a critical area of research.[19][20] 1,2,4-Triazole-3-thiol derivatives have emerged as a promising class of compounds with significant antiproliferative and cytotoxic effects against various cancer cell lines.[4][19]

One study identified a hybrid compound, 5-((4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol, which demonstrated notable activity against breast cancer cells (MCF-7).[16] Another investigation found that hydrazone derivatives of 1,2,4-triazole-3-thiol possessed moderate cytotoxicity against melanoma, breast, and pancreatic cancer cell lines, with EC50 values in the low micromolar range.[4] Some of these derivatives were found to be several times more cytotoxic against the triple-negative breast cancer cell line, which is known for its aggressive nature and lack of specific therapeutic targets.[4]

The anticancer mechanisms of these compounds are varied. Some 1,2,4-triazole derivatives have been shown to act as tubulin polymerization inhibitors, competing with colchicine for its binding site on tubulin and leading to cell cycle arrest.[21]

Table 1: Selected Anticancer Activities of 1,2,4-Triazole-3-thiol Derivatives

| Compound Class | Cancer Cell Line | Activity (e.g., IC50, EC50) | Reference |

| Hydrazone derivatives | Melanoma, Breast, Pancreatic | EC50: 2–17 µM | [4] |

| Pyridine hybrids | Murine melanoma (B16F10) | IC50: 41.12–61.11 µM | [20] |

| Triazolo-thiadiazole-pyridine derivatives | Breast (MCF-7) | IC50: 110.4 µg/ml | [22] |

Other Biological Activities

Beyond their antimicrobial and anticancer properties, 1,2,4-triazole-3-thiol derivatives have been investigated for a wide range of other pharmacological effects. These include:

-

Anti-inflammatory and Analgesic Activity: Certain derivatives have shown promising anti-inflammatory and analgesic properties.[9][16] For example, some compounds containing a 1,3,4-thiadiazine fragment achieved 91% inhibition of edema, surpassing the efficacy of ibuprofen (82%).[16]

-

Anticonvulsant Activity: 4-Amino-4H-1,2,4-triazole derivatives have been found to effectively interact with the GABA-A receptor, outperforming the standard drug phenytoin in in vivo models of anticonvulsant activity.[16]

-

Antioxidant Activity: The antioxidant properties of some 1,2,4-triazole derivatives have also been reported.[16]

-

Enzyme Inhibition: These compounds have been explored as inhibitors of various enzymes.

-

Herbicidal and Plant Growth Regulatory Activities: Some derivatives have shown potential applications in agriculture as herbicides and plant growth regulators.[2]

-

Somatostatin Receptor Agonism: A series of 3-thio-1,2,4-triazoles have been identified as selective and high-affinity agonists for the somatostatin receptor-4 (SST4), a therapeutic target for conditions like Alzheimer's disease and pain.[23]

Conclusion

The 1,2,4-triazole-3-thiol scaffold represents a highly valuable and versatile platform in the field of medicinal chemistry. The synthetic routes to this core structure are well-established and allow for the generation of diverse libraries of compounds. The broad spectrum of biological activities, including potent antimicrobial and anticancer effects, underscores the therapeutic potential of these derivatives. Future research should continue to explore the structure-activity relationships of this promising class of compounds to develop novel and effective therapeutic agents for a wide range of diseases. The continued investigation into their mechanisms of action will further pave the way for the rational design of next-generation drugs based on the 1,2,4-triazole-3-thiol framework.

References

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14). Google Scholar.

- Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025, April 2). Google Scholar.

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, May 6). Google Scholar.

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. National Center for Biotechnology Information. [Link]

- The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene. Google Scholar.

- Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021, June 30). Google Scholar.

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (2025, September 4). MDPI. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. (2025, November 16). MDPI. [Link]

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23). Google Scholar.

-

Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. [Link]

- SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIV

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC. (2022, August 20). National Center for Biotechnology Information. [Link]

-

(PDF) Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2025, August 9). ResearchGate. [Link]

- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024, June 14). Google Scholar.

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Scilit. [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022, January 31). Google Scholar.

-

Recent advances bioactive 1,2,4-triazole-3-thiones. (2015, June 5). PubMed. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC. (2025, November 16). National Center for Biotechnology Information. [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. [Link]

-

(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025, November 27). ResearchGate. [Link]

-

3-Thio-3,4,5-trisubstituted-1,2,4-triazoles: high affinity somatostatin receptor-4 agonist synthesis and structure–activity relationships. RSC Publishing. [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024, December 20). Iraqi Journal of Pharmaceutical Sciences. [Link]

-

ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. (2025, August 9). ResearchGate. [Link]

-

Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005, December 1). PubMed. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 7. Recent advances bioactive 1,2,4-triazole-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scilit.com [scilit.com]

- 13. connectjournals.com [connectjournals.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 19. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 20. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 21. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. amhsr.org [amhsr.org]

- 23. 3-Thio-3,4,5-trisubstituted-1,2,4-triazoles: high affinity somatostatin receptor-4 agonist synthesis and structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Chameleon of Heterocycles: A Technical Guide to Tautomerism in 4-Substituted-4H-1,2,4-Triazole-3-Thiols

Executive Summary

The 1,2,4-triazole-3-thiol scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in antifungal (e.g., fluconazole derivatives), anticancer, and anti-inflammatory agents. However, its utility is complicated by thiol-thione tautomerism —a dynamic equilibrium that dictates solubility, reactivity, and ligand-protein binding affinity.

For researchers and drug developers, treating this molecule as a static "thiol" is a critical error. In the solid state and polar solvents, the thione form predominates. This guide provides the structural, analytical, and computational frameworks necessary to accurately characterize and utilize 4-substituted-4H-1,2,4-triazole-3-thiols.

Part 1: Structural Fundamentals & The Equilibrium

The "4-substituted-4H-1,2,4-triazole-3-thiol" is a misnomer in many contexts because the thiol (-SH) form is rarely the ground state. The substitution at the N4 position blocks tautomerism at that site, forcing the proton transfer equilibrium to occur between the Sulfur atom and the Nitrogen at position 1 or 2 (typically N2).

The Mechanism

The equilibrium involves a 1,3-proton shift.

-

Thione Form (A): The proton resides on the ring nitrogen (N2). The carbon-sulfur bond is a double bond (C=S). This form is stabilized by thioamide resonance and intermolecular hydrogen bonding.

-

Thiol Form (B): The proton resides on the sulfur (-SH). The ring gains full aromatic character. This form is favored only in specific non-polar environments or when S-alkylation locks the structure.

Visualization: The Tautomeric Shift

The following diagram illustrates the equilibrium and the synthetic locking mechanism (S-alkylation) often used to isolate the thiol-like structure.

Part 2: Analytical Characterization (The Evidence)[1]

Distinguishing between tautomers requires a multi-modal approach. Relying solely on one method can lead to misinterpretation of the pharmacophore.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for solution-state analysis. The chemical environment of the labile proton is vastly different between the two forms.

-

The "Smoking Gun" (Thione): In DMSO-d6, the N-H proton of the thione form typically appears as a broad singlet very downfield, often 13.0 – 14.5 ppm . This extreme deshielding is characteristic of the thioamide proton involved in hydrogen bonding.

-

The Thiol Signal: If the thiol form exists (rare in DMSO), the S-H proton typically resonates upfield at 1.1 – 2.0 ppm (though specific intramolecular H-bonding can shift this to 10-12 ppm in rare derivatives). The absence of the S-H signal and presence of the downfield N-H confirms the thione.

Infrared Spectroscopy (FT-IR)

Solid-state analysis almost invariably shows the thione form.

| Feature | Thione Form (Observed) | Thiol Form (Theoretical/Minor) |

| C=S Stretch | 1100 – 1250 cm⁻¹ (Strong) | Absent |

| S-H Stretch | Absent | 2500 – 2600 cm⁻¹ (Weak) |

| N-H Stretch | 3100 – 3400 cm⁻¹ (Broad) | Absent (at N2 position) |

X-Ray Crystallography

X-ray diffraction provides the definitive proof of bond orders.

-

C-S Bond Length: A typical C=S double bond (thione) is ~1.67 Å . A C-S single bond (thiol) is ~1.75 Å .

-

C-N Bond Length: In the thione form, the N2-C3 bond is shorter due to resonance, while in the thiol form, the ring bonds are more uniform.

Part 3: Computational Insight (DFT)

When experimental data is ambiguous (e.g., fast exchange in NMR), Density Functional Theory (DFT) predicts the energetic stability.

Standard Protocol:

-

Method: DFT (B3LYP functional).

-

Basis Set: 6-311++G(d,p) is recommended to account for the diffuse electrons of Sulfur.

-

Solvation Model: PCM (Polarizable Continuum Model) in DMSO or Water.

General Findings: Computational studies consistently show that the thione form is more stable by approximately 13–15 kcal/mol in the gas phase. While polar solvents stabilize the thiol form slightly via dipole interactions, they rarely overcome the energy barrier to flip the equilibrium dominance.

Part 4: Experimental Protocols

Workflow: Synthesis of 4-Substituted-4H-1,2,4-Triazole-3-Thiones

This protocol utilizes the thiosemicarbazide route, which is robust and high-yielding.

Detailed Methodology

-

Thiosemicarbazide Formation:

-

Dissolve 0.01 mol of carboxylic acid hydrazide in 30 mL absolute ethanol.

-

Add 0.011 mol of the appropriate isothiocyanate (e.g., phenyl isothiocyanate for N4-phenyl substitution).

-

Reflux for 3–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

-

Cool to room temperature. The thiosemicarbazide usually precipitates. Filter and dry.[1][2]

-

-

Cyclization (The Critical Step):

-

Suspend the thiosemicarbazide in 20 mL of 4N NaOH (or 10% KOH).

-

Reflux for 4 hours.[1] The solution will become clear as the triazole forms and dissolves as the salt.

-

Validation: Check for the disappearance of the C=O stretch of the hydrazide in IR aliquots if possible.

-

-

Isolation:

-

Cool the mixture in an ice bath.

-

Acidify dropwise with conc. HCl to pH 3–4. Note: This protonates the Thiolate anion, resulting in the precipitation of the neutral Thione.

-

Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

-

Part 5: Implications in Drug Discovery

Understanding this tautomerism is vital for Structure-Activity Relationship (SAR) studies.

-

Docking Simulations: If you dock the thiol form into a protein pocket, your results may be invalid. The thione is the likely physiological species. However, the sulfur atom in the thione form is a "soft" nucleophile and can participate in specific interactions with metal cofactors (e.g., Zinc in metalloenzymes).

-

Metabolic Stability: The C=S bond is metabolically distinct from C-SH. Thiones can be oxidized to sulfines or desulfurated, whereas thiols are prone to disulfide bridge formation (dimerization).

-

False Positives: In High-Throughput Screening (HTS), 1,2,4-triazole-3-thiones are sometimes flagged as PAINS (Pan-Assay Interference Compounds) because the thione sulfur can chelate metals or react non-specifically with cysteine residues.

References

-

Al-Wahaibi, L. H., et al. (2021). "X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid." Molecules, 26(17), 5365. [Link]

-

Warad, I., et al. (2016). "Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180.[3] [Link]

-

Bihdan, O. A., et al. (2022). "DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione." Current Issues in Pharmacy and Medical Sciences, 35(3). [Link]

-

Popiołek, Ł. (2017). "Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers." Journal of Chromatographic Science, 55(4), 436–444. [Link]

-

Beyzaei, H., et al. (2020).[4] "DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects." Journal of Molecular Modeling, 26,[5][6] 57. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid [mdpi.com]

- 3. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. med.minia.edu.eg [med.minia.edu.eg]

- 6. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

Foreword: The Critical Role of Solubility in Pre-formulation

In the landscape of modern drug discovery, the 1,2,4-triazole nucleus and its derivatives are recognized as privileged scaffolds, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] The specific compound, 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol, combines this potent heterocyclic system with a substituted aromatic moiety, making it a molecule of significant interest for further investigation. However, before any meaningful biological assessment or formulation development can occur, a fundamental physicochemical property must be thoroughly characterized: its solubility.

Solubility is not merely a data point; it is a critical determinant of a compound's developability, directly influencing its bioavailability, formulation strategy, and ultimately, its therapeutic efficacy and safety.[3][4] An otherwise highly potent compound can fail in development due to poor solubility, which can hinder absorption and lead to unreliable dosing.[4] Therefore, a comprehensive understanding of how 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol behaves in various solvent systems is a non-negotiable first step in its journey from a lab curiosity to a potential therapeutic.

This guide provides a robust framework for understanding, determining, and interpreting the solubility of this compound. It moves beyond a simple listing of data to explain the underlying chemical principles and provide a field-proven, validated experimental protocol for its determination.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The molecular structure of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol presents a duality of characteristics that dictates its solubility profile.

-

Non-Polar Character: The 2,4-dimethylphenyl group is bulky and hydrophobic (lipophilic). This region of the molecule will favor interactions with non-polar or weakly polar solvents through van der Waals forces.

-

Polar Character: The 4H-1,2,4-triazole-3-thiol moiety is highly polar. It contains multiple nitrogen heteroatoms and a thiol (-SH) group, which can tautomerize to a thione (C=S) form. This part of the molecule is capable of strong dipole-dipole interactions and, crucially, can act as both a hydrogen bond donor (the N-H and S-H protons) and acceptor (the nitrogen atoms and sulfur atom).

This dual nature suggests that solvents capable of accommodating both polar and non-polar interactions will be most effective.

Predicted Solubility Profile:

-

High Solubility: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are predicted to be excellent solvents. They possess high polarity to interact with the triazole-thiol ring but do not compete for hydrogen bonding as aggressively as protic solvents. This is strongly supported by the frequent use of DMSO for the characterization and analysis of novel triazole-thiol derivatives in the scientific literature.[5][6]

-

Moderate Solubility: Polar protic solvents like ethanol and methanol are expected to show moderate solubility. While they can form hydrogen bonds with the solute, the energetic cost of disrupting the solvent's own hydrogen-bonding network to accommodate the non-polar dimethylphenyl group may limit overall solubility.

-

Poor to Insoluble:

-

Water: Despite its high polarity, water is predicted to be a very poor solvent. The large, hydrophobic dimethylphenyl group would disrupt the extensive hydrogen-bonding network of water, making dissolution energetically unfavorable.

-

Non-Polar Solvents: Solvents such as hexane , toluene , and diethyl ether are expected to be poor solvents. They can interact with the dimethylphenyl group but cannot effectively solvate the highly polar triazole-thiol ring. Several studies note that many 1,2,4-triazole derivatives exhibit poor solubility in common non-polar organic solvents.

-

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To move from prediction to quantitative data, a rigorous and reproducible experimental method is required. The shake-flask method is the gold standard for determining equilibrium solubility, providing the most reliable data for thermodynamic analysis.[4][7][8]

Causality Behind Experimental Design

The core principle of this method is to establish a true thermodynamic equilibrium between the undissolved solid compound and a saturated solution.[3] Every step is designed to achieve and maintain this equilibrium and then to sample and analyze the liquid phase without disturbing it.

-

Purity is Paramount: The use of pure solute and solvent is a prerequisite for accurate measurement, as impurities can alter the fundamental solubility of the compound.[7]

-

Excess Solute: An excess of the solid compound is crucial to ensure that the solution becomes and remains saturated throughout the experiment.

-

Agitation and Time: Continuous agitation at a constant temperature for an extended period (typically 24-48 hours) is necessary to ensure the system reaches equilibrium.[7] Shorter times may result in an underestimation of solubility.

-

Temperature Control: Solubility is temperature-dependent. Therefore, precise temperature control (e.g., at 25 °C for standard conditions and 37 °C for biopharmaceutical relevance) is essential for reproducibility.[7]

-

Phase Separation: This is the most critical physical step. The goal is to separate the saturated liquid phase from the undissolved solid without causing precipitation or under-sampling. Filtration and centrifugation are common methods, but each carries risks such as compound adsorption onto the filter material or the presence of fine suspended particles in the supernatant after centrifugation.[3]

Step-by-Step Workflow

-

Preparation: Add an excess amount of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol (e.g., 10-20 mg) to a known volume of the selected solvent (e.g., 2-5 mL) in a sealed, inert vial.

-

Equilibration: Place the vials in a shaking incubator or on a rotator in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate for at least 24 hours.

-

Phase Separation:

-

Allow the vials to stand at the same constant temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. The first few drops should be discarded to saturate any potential binding sites on the filter.

-

-

Sample Preparation for Analysis: Dilute the filtered, saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original solubility in the solvent (e.g., in mg/mL or µg/mL) by multiplying the measured concentration by the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and comparative format. A structured table allows for easy assessment of the compound's behavior across a spectrum of solvents relevant to research and development.

Table 1: Predicted and Experimental Solubility Profile of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol at 25°C